Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate
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Overview
Description
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate is a synthetic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol. This compound has potential biological activities and is of interest in various fields of scientific research.
Scientific Research Applications
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activities and is studied for its effects on various biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Safety and Hazards
Preparation Methods
The synthesis of Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate involves several steps. One common method includes the reaction of ethyl cyclobutanecarboxylate with 4-hydroxybenzyl bromide under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Mechanism of Action
The mechanism of action of Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclobutane ring can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate can be compared with similar compounds such as:
Ethyl cyclobutanecarboxylate: This compound lacks the benzyl and hydroxyl groups, making it less reactive in certain chemical reactions.
Cyclobutanecarboxylic acid: This compound has a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.
Cyclobutane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups, making it more acidic and reactive in certain conditions.
This compound is unique due to its combination of a cyclobutane ring, a benzyl group, and a hydroxyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(4-hydroxyphenyl)methyl]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-17-13(16)14(8-3-9-14)10-11-4-6-12(15)7-5-11/h4-7,15H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFKHJCIBDJXND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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